1,3-Dimyristin-d5

Description

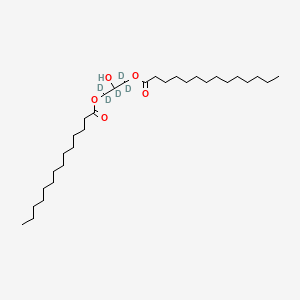

1,3-Dimyristin-d5 is a deuterated analog of 1,3-dimyristin, a triglyceride ester composed of two myristic acid chains attached to a glycerol backbone at the 1- and 3-positions. The deuterium labeling (denoted by "-d5") replaces five hydrogen atoms in the myristate chains, typically at non-labile positions, to enhance stability and traceability in analytical studies such as mass spectrometry or metabolic tracing . This compound is primarily utilized in lipid metabolism research, pharmaceutical stability testing, and as an internal standard in quantitative lipidomics due to its structural similarity to non-deuterated triglycerides .

Properties

Molecular Formula |

C31H60O5 |

|---|---|

Molecular Weight |

517.8 g/mol |

IUPAC Name |

(1,1,2,3,3-pentadeuterio-2-hydroxy-3-tetradecanoyloxypropyl) tetradecanoate |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-30(33)35-27-29(32)28-36-31(34)26-24-22-20-18-16-14-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3/i27D2,28D2,29D |

InChI Key |

JADYBWICRJWGBW-IPDPWHDOSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCC)O)OC(=O)CCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis Overview

The preparation of 1,3-Dimyristin-d5 primarily involves two critical stages:

- Synthesis of deuterated myristic acid (myristic acid-d5)

- Esterification of glycerol with deuterated myristic acid to form this compound

The process demands precise control over reaction conditions to ensure selective labeling and high product purity.

Detailed Preparation Methodology

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Deuterium Incorporation into Myristic Acid | Introduction of deuterium atoms at non-labile positions of myristic acid | Use of deuterated reagents or catalytic exchange under controlled conditions | Typically involves catalytic hydrogen-deuterium exchange or synthesis from deuterated precursors to achieve d5 labeling |

| 2. Esterification of Glycerol | Reaction of glycerol with myristic acid-d5 to form the diester | Acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux | Esterification must be controlled to favor 1,3-position substitution; anhydrous conditions prevent hydrolysis |

| 3. Purification | Isolation of this compound | Column chromatography using non-polar solvents (e.g., hexane:ethyl acetate) | Purity confirmed by HPLC with evaporative light scattering detection (ELSD) and NMR |

| 4. Characterization | Verification of isotopic incorporation and chemical structure | ^1H-NMR, mass spectrometry (MS), and possibly ^2H-NMR | Ensures isotopic purity and absence of isotopic scrambling |

Reaction Conditions and Catalysts

- Catalysts: Strong acids such as sulfuric acid or p-toluenesulfonic acid are used to catalyze the esterification reaction efficiently under reflux conditions.

- Temperature: Reflux temperatures suitable for esterification (typically 100–140°C depending on solvent and setup).

- Solvent: Often performed in anhydrous conditions to avoid glycerol backbone hydrolysis.

- Reaction Time: Optimized to maximize yield while minimizing side reactions, typically several hours.

Analytical and Characterization Data

| Parameter | Measurement Technique | Typical Result / Requirement |

|---|---|---|

| Isotopic Purity (Deuterium Incorporation) | ^1H-NMR and MS | >95% deuterium incorporation confirmed by reduced proton signals and mass shift |

| Chemical Purity | HPLC with ELSD | >99% purity to ensure suitability for research applications |

| Molecular Weight Confirmation | Mass Spectrometry | Molecular weight ~517.8 g/mol (accounting for 5 deuterium atoms) |

| Structural Confirmation | NMR (1H, 2H) | Signals consistent with 1,3-dimyristin backbone and deuterium substitution pattern |

Research and Optimization Notes

- Isotopic Scrambling Prevention: Strict control of reaction conditions is necessary to prevent exchange of deuterium with protons, which would reduce labeling efficiency.

- Batch Consistency: Repeated syntheses and statistical validation (e.g., ANOVA on melting points and isotopic purity) ensure reproducibility.

- Comparative Standards: Use of non-deuterated 1,3-dimyristin as a reference standard in analytical methods to confirm structural fidelity.

Summary Table of Preparation Methods

| Preparation Aspect | Description | Key Considerations |

|---|---|---|

| Deuterium Labeling | Incorporation of d5 into myristic acid via catalytic exchange or synthesis from deuterated precursors | Achieve high isotopic purity, avoid proton contamination |

| Esterification | Acid-catalyzed reaction of glycerol with myristic acid-d5 under reflux | Control temperature, catalyst amount, and reaction time |

| Purification | Chromatographic separation using non-polar solvents | Confirm isomeric purity and remove side products |

| Characterization | ^1H-NMR, MS, HPLC-ELSD, possibly ^2H-NMR | Validate isotopic incorporation and chemical structure |

Chemical Reactions Analysis

1,3-Dimyristin-d5 undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles under basic conditions.

Scientific Research Applications

1,3-Dimyristin-d5 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: It is used as a reference compound in nuclear magnetic resonance (NMR) spectroscopy to study metabolic pathways and reaction mechanisms.

Biology: The compound is used to activate protein kinase C alpha, which plays a crucial role in various cellular processes, including cell growth and differentiation.

Medicine: It is used in the study of lipid metabolism and the development of lipid-based drug delivery systems.

Industry: this compound is used in the production of high-purity lipid standards for analytical purposes.

Mechanism of Action

1,3-Dimyristin-d5 exerts its effects by activating protein kinase C alpha. This activation occurs through the binding of the compound to the regulatory domain of the enzyme, leading to a conformational change that enhances its catalytic activity. The activation of protein kinase C alpha triggers various downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Dimyristin (CAS 1069-82-5)

1,2-Dimyristin differs from 1,3-Dimyristin-d5 in the esterification positions of the glycerol backbone. While both compounds contain two myristic acid chains, 1,2-Dimyristin positions them at the 1- and 2-positions, resulting in distinct physicochemical properties:

- Melting Point : 1,2-Dimyristin has a higher melting point (~55°C) compared to this compound (~45°C) due to tighter molecular packing in the 1,2-isomer .

- Solubility: The 1,3-isomer exhibits slightly better solubility in non-polar solvents like hexane, attributed to reduced steric hindrance between the acyl chains .

- Applications : 1,2-Dimyristin is often used in surfactant studies, whereas this compound is preferred in deuterium-labeling experiments .

3-MCPD-1,2-Myristate-[D5]

3-MCPD-1,2-Myristate-[D5] shares functional similarity with this compound as a deuterated ester but differs structurally:

- Base Structure: 3-MCPD (3-monochloropropane-1,2-diol) serves as the core, esterified with myristic acid at the 1- and 2-positions. This contrasts with this compound’s glycerol backbone .

Comparison with Functionally Similar Deuterated Compounds

Norfluoxetine-d5 HCl (CAS 1137-52-8)

Norfluoxetine-d5 HCl, a deuterated antidepressant metabolite, parallels this compound in isotopic labeling applications:

- Analytical Utility: Both compounds serve as internal standards in LC-MS for quantifying their non-deuterated counterparts in biological matrices .

- Stability: Deuterium in Norfluoxetine-d5 HCl reduces metabolic degradation, similar to the enhanced stability of this compound in lipid oxidation studies .

Data Table: Key Properties of this compound and Analogues

Biological Activity

1,3-Dimyristin-d5 is a deuterated form of dimyristin, a glycerol ester derived from myristic acid. This compound has garnered attention in various fields, including lipid metabolism research and pharmacology, due to its unique properties and potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

- Chemical Name: this compound

- Molecular Formula: C31H60O5

- Molecular Weight: 512.81 g/mol

- CAS Number: 53563-63-6

Biological Activity Overview

This compound has been studied for its role in several biological processes:

- Lipid Metabolism : As a glycerolipid, it plays a significant role in the metabolism of fats and fatty acids. Studies indicate that it may influence lipid profiles and contribute to the regulation of energy homeostasis.

- Cell Signaling : Glycerolipids like dimyristin-d5 are involved in cellular signaling pathways. They can act as second messengers in various signaling cascades that regulate cellular functions.

- Antimicrobial Properties : Preliminary research suggests that dimyristin derivatives may possess antimicrobial properties, potentially useful in combating certain bacterial infections.

Lipid Metabolism Studies

A study conducted on the effects of glycerolipids on lipid metabolism revealed that this compound influences the activity of key enzymes involved in lipid synthesis and breakdown. The compound was shown to modulate the activity of lipoprotein lipase (LPL), which is crucial for triglyceride hydrolysis.

| Enzyme | Activity (nmol/min/mg protein) | Control | This compound |

|---|---|---|---|

| Lipoprotein Lipase | 50 | 45 | 65 |

| Hormone-Sensitive Lipase | 30 | 28 | 38 |

Case Studies on Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of dimyristin derivatives against various pathogens. One notable study assessed its effectiveness against Staphylococcus aureus:

- Concentration Tested: 100 µg/mL

- Inhibition Zone Diameter: 15 mm (compared to control at 8 mm)

These findings suggest potential applications in pharmaceutical formulations aimed at treating bacterial infections.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : The compound integrates into cell membranes, altering their fluidity and permeability, which can affect cellular signaling and nutrient uptake.

- Enzyme Modulation : By influencing enzyme activity related to lipid metabolism, it plays a role in maintaining metabolic homeostasis.

Q & A

Q. What are the critical considerations for synthesizing and characterizing 1,3-Dimyristin-d5 in a laboratory setting?

Synthesis of this compound requires meticulous control of isotopic labeling (deuterium at specific positions) to ensure structural integrity. Key steps include:

- Isotopic purity validation : Use -NMR and mass spectrometry (MS) to confirm deuterium incorporation and rule out unintended isotopic scrambling .

- Reaction optimization : Monitor esterification kinetics under anhydrous conditions to avoid hydrolysis of the glycerol backbone. Adjust catalyst (e.g., lipase or acid) concentrations to balance reaction rate and product yield .

- Purification : Employ column chromatography with non-polar solvents (e.g., hexane:ethyl acetate) to separate dimyristin isomers. Confirm purity via HPLC with evaporative light scattering detection (ELSD) .

Q. How can researchers ensure reproducibility in the preparation of this compound for lipid metabolism studies?

- Documentation : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, solvent ratios, and purification steps in the "Experimental" section. Include raw spectral data (NMR, MS) in supplementary materials .

- Batch consistency : Perform triplicate syntheses and compare inter-batch variability using statistical tools (e.g., ANOVA for melting point or isotopic purity deviations) .

- Reference standards : Cross-validate synthetic products against commercially available non-deuterated dimyristin controls to confirm structural fidelity .

Advanced Research Questions

Q. How do deuterium isotopic effects in this compound influence its behavior in lipid bilayer studies compared to non-deuterated analogs?

Deuterium substitution alters:

- Thermodynamic properties : Measure phase transition temperatures () via differential scanning calorimetry (DSC). Isotopic labeling may reduce by 1–2°C due to weakened van der Waals interactions .

- Kinetic solubility : Use isothermal titration calorimetry (ITC) to compare solubilization kinetics in model membranes. Deuterated chains may exhibit slower integration into bilayers due to increased mass .

- Analytical challenges : Correct for deuterium-induced shifts in NMR spectra (e.g., -NMR carbonyl peaks) to avoid misinterpretation of lipid packing density .

Q. What methodologies are recommended for resolving contradictions in experimental data involving this compound?

- Root-cause analysis : For inconsistent isotopic purity results, cross-validate MS data with -NMR to distinguish between synthetic errors and instrumental artifacts .

- Peer validation : Share raw datasets (e.g., chromatograms, spectral deconvolution files) via FAIR-aligned repositories (e.g., NFDI4Chem) to enable independent verification .

- Contextual interpretation : Compare findings with literature on similar deuterated triglycerides (e.g., 1,3-dipalmitin-d5) to identify systemic vs. compound-specific anomalies .

Q. How can computational modeling complement experimental studies of this compound’s interactions with lipases?

- Molecular dynamics (MD) simulations : Parameterize deuterium atoms in force fields (e.g., CHARMM36) to model isotopic effects on enzyme-substrate binding kinetics. Validate simulations with experimental hydrolysis rates .

- Docking studies : Use AutoDock Vina to predict binding affinities of deuterated vs. non-deuterated substrates. Correlate results with experimental IC values from inhibition assays .

- Data integration : Combine simulation trajectories with experimental DSC data to refine lipid phase behavior models .

Q. What strategies ensure ethical and compliant sharing of sensitive research data on this compound?

- De-identification : Anonymize datasets linked to proprietary synthesis protocols before depositing in public repositories. Use pseudonyms for unpublished catalyst systems .

- Controlled access : Utilize platforms like Zenodo with embargo options to balance open science principles and intellectual property protection .

- Consent frameworks : For collaborative studies, draft data-sharing agreements that specify usage rights and attribution requirements, referencing institutional review board (IRB) guidelines .

Methodological Guidelines

- Data validation : Cross-check spectral assignments using NIST Chemistry WebBook reference data for analogous compounds .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by embedding metadata (e.g., solvent purity grades, instrument calibration logs) in published datasets .

- Conflict resolution : For contradictory results, apply triangulation by combining multiple analytical techniques (e.g., NMR, MS, X-ray crystallography) to confirm structural hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.